(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
N-[3-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-17-11-9-16(10-12-17)21-18(15-7-5-4-6-8-15)13-24-19(21)20-14(2)22/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQDQQKTXXVHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole-containing compounds are known for their diverse pharmacological properties, making them crucial in drug discovery.
Chemical Structure
The compound features a thiazole ring, an acetamide group, and a substituted phenyl moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring followed by the introduction of the ethoxy and phenyl groups through various coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : Human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398).
- Mechanism of Action : The compound is believed to induce apoptosis and inhibit tubulin polymerization, similar to other thiazole derivatives .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.24 | Apoptosis induction |
| SNU398 | 0.056 | Tubulin polymerization inhibition |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities against a range of pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 | Bactericidal |
| Escherichia coli | 15 | Bactericidal |
| Candida albicans | 10 | Fungicidal |
Case Studies
- Study on Anticancer Properties : A study published in 2024 investigated several thiazole derivatives, including this compound, revealing that it significantly inhibited tumor growth in xenograft models .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives, where the compound was tested against clinical isolates of bacteria and fungi, demonstrating superior efficacy compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, focusing on core heterocycles, substituent effects, and biological activity.
Structural Analogues with Thiazole Moieties
describes N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i), which share the thiazol-2(3H)-ylidene core but differ in substituents. For example:
- Compound 4a : 3-phenyl and 4-(p-tolyl) groups.
- Compound 4b/4c : Variants with modified aryl substituents.
These compounds exhibit MAO inhibition, with 4a-4c showing dual activity against MAO-A and MAO-B isoenzymes.
Thiadiazole-Based Derivatives
and highlight N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) , a metabolite of methazolamide. Key differences include:
- Core Heterocycle : MSO contains a 1,3,4-thiadiazole ring instead of a thiazole.
- Substituents : A sulfonic acid group at position 5 and a methyl group at position 3.
MSO is chemically unstable, forming via auto-oxidation of a sulfenic acid intermediate. This instability contrasts with the thiazole-based target compound, which likely exhibits greater stability due to the absence of reactive sulfonic groups. MSO participates in a futile metabolic cycle with glutathione, underscoring its role in detoxification pathways .
Comparative Data Table
Key Research Findings
Substituent Effects on Bioactivity :
- Ethoxy groups (target compound) vs. methyl/p-tolyl groups (4a-4i): Polar substituents may enhance solubility but reduce target affinity compared to hydrophobic groups.
- Sulfonic acid in MSO introduces reactivity but limits membrane permeability .
Metabolic Fate :
- Thiazole derivatives (e.g., target compound) are less prone to redox cycling than thiadiazoles like MSO, which form unstable intermediates .
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., toluene vs. dichloromethane) affects reaction kinetics.
- Catalysts like pyridine or zeolites can enhance yields in multi-step syntheses .
- Purification via recrystallization (ethanol) or column chromatography is critical for removing unreacted azides or by-products .
How can researchers confirm the stereochemical configuration and structural integrity of this compound?
Q. Basic
- X-ray Crystallography : Resolves Z/E isomerism by analyzing dihedral angles (e.g., 79.7° twist between dichlorophenyl and thiazol rings in analogous structures) .
- NMR Spectroscopy : Proton environments (e.g., acetamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) validate connectivity .
- HPLC-MS : Confirms molecular weight (e.g., C23H19ClFN5O4, MW 434.49 g/mol for related compounds) and purity (>95%) .
Q. Advanced :
- DFT Calculations : Predict electronic properties and compare with experimental IR/UV-Vis data to validate tautomeric forms .
What strategies optimize reaction yields in derivatives with anti-proliferative activity?
Q. Advanced
- Catalyst Screening : Pd/C for hydrogenation steps (e.g., nitro-to-amine reduction in indazole derivatives) improves selectivity .
- Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent ratio) minimizes by-products .
- Protecting Groups : Use of trityl groups prevents undesired side reactions during multi-step syntheses .
Case Study : A 72% yield was achieved for 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide using sequential trityl protection/de-protection .
How should contradictory biological activity data (e.g., IC50 variability) be analyzed?
Q. Advanced
- Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to account for assay sensitivity .
- Structure-Activity Relationship (SAR) : Modify the ethoxyphenyl or thiazole moieties to isolate pharmacophores .
- Mechanistic Profiling : Compare apoptosis induction (e.g., caspase-3 activation) across cell lines to identify target specificity .
Example : Quinazolinone derivatives showed IC50 variability (2–50 µM) depending on substituent electronegativity, highlighting the role of para-ethoxy groups in enhancing membrane permeability .
What computational tools are effective in predicting pharmacokinetic properties?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or tubulin .
- ADMET Prediction : SwissADME estimates logP (2.5–3.5 for related acetamides) and bioavailability scores .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
What safety precautions are critical during synthesis and handling?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane, pyridine) .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with corrosive agents (e.g., AlCl3) .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
Q. Advanced :
- Waste Management : Neutralize azide residues with NaNO2/HCl before disposal to avoid explosive hazards .
What understudied research directions exist for this compound?
Q. Future Directions
- Hybrid Derivatives : Incorporate sulfone or phosphonate groups to enhance kinase inhibition .
- Prodrug Design : Improve solubility via PEGylation or glucuronide conjugation .
- Synergistic Studies : Evaluate combinations with cisplatin or paclitaxel to overcome multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
